N-(2,4-difluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of fluorinated aromatic rings, a triazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Fluorinated Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated phenyl halide reacts with a nucleophile.
Formation of the Acetamide Linkage: This can be achieved through an amide coupling reaction using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of fluorine atoms.
Biology:
- Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as an antifungal or antibacterial agent.
- Explored for its potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry:
- Used in the development of advanced materials with unique properties.
- Potential applications in the field of nanotechnology.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms enhances its binding affinity and specificity. The triazole and pyrrole rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2,4-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2,4-difluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide
Uniqueness:
- The presence of fluorine atoms in N-(2,4-difluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide enhances its chemical stability and biological activity compared to similar compounds with different substituents.
- The specific arrangement of functional groups in this compound provides unique electronic and steric properties, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H13F2N5OS |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13F2N5OS/c1-10-19-20-15(22(10)21-6-2-3-7-21)24-9-14(23)18-13-5-4-11(16)8-12(13)17/h2-8H,9H2,1H3,(H,18,23) |
InChI Key |
FLZZAVCAVIKCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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